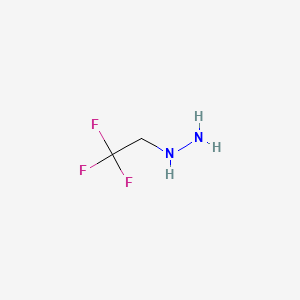

2,2,2-Trifluoroethylhydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111156. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,2-trifluoroethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5F3N2/c3-2(4,5)1-7-6/h7H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMFFAOEPFATTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198462 | |

| Record name | 1-(2,2,2-Trifluoroethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5042-30-8 | |

| Record name | (2,2,2-Trifluoroethyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5042-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethylhydrazine, 70 % in aqueous solution | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005042308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5042-30-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,2,2-Trifluoroethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroethylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,2-Trifluoroethylhydrazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethylhydrazine is a fluorinated organic compound of significant interest in medicinal chemistry and organic synthesis. The incorporation of the trifluoroethyl group imparts unique properties to the hydrazine moiety, influencing its reactivity, basicity, and metabolic stability. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound, serving as a valuable resource for researchers and professionals in the field.

Chemical Structure and Identification

This compound is characterized by a hydrazine group (-NHNH2) attached to a 2,2,2-trifluoroethyl group (-CH2CF3).

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 5042-30-8[1] |

| Molecular Formula | C2H5F3N2[1][][3] |

| Molecular Weight | 114.07 g/mol [][3] |

| SMILES String | C(C(F)(F)F)NN[] |

| InChI Key | OPMFFAOEPFATTG-UHFFFAOYSA-N[] |

Physicochemical Properties

Quantitative data for this compound is often reported for its aqueous solutions, as it is commonly supplied in this form. The properties of the pure compound are less documented.

| Property | Value | Notes |

| Boiling Point | 83.1 °C at 760 mmHg[] | For a 70% aqueous solution. |

| Melting Point | 230-231 °C[4] | For the hydrochloride salt. |

| Density | 1.294 g/mL at 25 °C[5] | For a 70% aqueous solution. |

| Refractive Index | n20/D 1.361[5] | For a 70% aqueous solution. |

| Flash Point | 42 °C (107.6 °F) | For a 70% aqueous solution. |

| Solubility | Mixes with water.[6] | Information on solubility in organic solvents is limited. |

Synthesis

A potential synthetic workflow is outlined below:

References

- 1. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,2,2-Trifluoroethyl)hydrazine (70% in Water) | CAS 5042-30-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. (2,2,2-trifluoroethyl)hydrazine hydrochloride | 1081515-82-3 [sigmaaldrich.com]

- 5. This compound 70wt. water 5042-30-8 [sigmaaldrich.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

Spectroscopic Characterization of 2,2,2-Trifluoroethylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the important fluorinated building block, 2,2,2-trifluoroethylhydrazine. Due to its utility in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its spectral characteristics is essential for identification, purity assessment, and structural confirmation. This document presents expected data for Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), organized into clear, tabular formats. Detailed, standardized experimental protocols for obtaining this data are also provided, along with a workflow diagram for spectroscopic analysis.

Introduction

This compound (C₂H₅F₃N₂) is a valuable reagent in organic synthesis, prized for the introduction of the trifluoroethyl moiety. The presence of the energetic trifluoromethyl group can significantly alter the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. Accurate and reliable analytical data is paramount for researchers utilizing this compound. This guide serves as a central repository for its expected spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of this compound. These values are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~3.2 - 3.4 | Quartet (q) | ~9 Hz | 2H | CH₂ |

| ~3.6 - 3.8 | Broad Singlet (br s) | - | 3H | NH-NH₂ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~125 - 128 | Quartet (q) | ~277 Hz | CF₃ |

| ~55 - 58 | Quartet (q) | ~34 Hz | CH₂ |

¹⁹F NMR (Fluorine-19 NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~-74 to -76 | Triplet (t) | ~9 Hz | CF₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H stretching (asymmetric & symmetric) |

| 2960 - 2850 | Medium | C-H stretching |

| 1620 - 1580 | Medium | N-H bending (scissoring) |

| 1300 - 1100 | Strong | C-F stretching |

| 1150 - 1080 | Strong | C-N stretching |

Mass Spectrometry (MS)

Electron Ionization (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 114 | Moderate | [M]⁺ (Molecular Ion) |

| 95 | Low | [M - F]⁺ |

| 83 | High | [M - NHNH₂]⁺ or [CF₃CH₂]⁺ |

| 69 | Moderate | [CF₃]⁺ |

| 31 | High | [NHNH₂]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

Internal standard (e.g., Tetramethylsilane - TMS for ¹H and ¹³C)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.

-

Insert the sample into the NMR magnet.

-

-

Spectrometer Setup:

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.

-

¹³C NMR: Acquire the spectrum with proton decoupling. A spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 512 or more) will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum. A spectral width of ~50 ppm centered around the expected chemical shift is appropriate. A relaxation delay of 1-2 seconds and 16-32 scans are generally adequate.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectra and perform baseline correction.

-

Reference the ¹H and ¹³C spectra to the internal standard (TMS at 0 ppm). For ¹⁹F, an external reference like CFCl₃ (0 ppm) is often used.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

The data is collected over a range of approximately 4000 to 400 cm⁻¹.

-

-

Data Processing: The software will automatically perform a background subtraction.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe after the analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Mass spectrometer with an EI source

-

Volatile solvent for sample introduction (if necessary, e.g., methanol or dichloromethane)

Procedure:

-

Instrument Setup:

-

Tune the mass spectrometer using a known calibration compound (e.g., perfluorotributylamine - PFTBA).

-

Set the EI source to a standard electron energy of 70 eV.

-

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source. This can be done via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

-

Ionization and Fragmentation: The sample molecules are bombarded with high-energy electrons, leading to ionization and subsequent fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the major fragment ions to deduce the structure and bonding of the molecule.

-

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic analysis of a chemical compound like this compound.

The Reactivity of 2,2,2-Trifluoroethylhydrazine with Carbonyl Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery, often imparting desirable pharmacokinetic and physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. Among the array of fluorinated building blocks, 2,2,2-trifluoroethylhydrazine has emerged as a versatile reagent for the synthesis of novel bioactive compounds. Its reaction with carbonyl compounds to form 2,2,2-trifluoroethylhydrazones provides a robust platform for the generation of diverse molecular scaffolds, most notably N-heterocycles like pyrazoles, which are prevalent in many pharmaceuticals. This technical guide provides a comprehensive overview of the reactivity of this compound with aldehydes and ketones, detailing the underlying reaction mechanisms, experimental protocols, and applications in medicinal chemistry, with a focus on the synthesis of trifluoromethyl-substituted pyrazoles.

Introduction

This compound (CF₃CH₂NHNH₂) is a valuable fluorinated building block in organic synthesis.[1] The trifluoroethyl group offers unique electronic and steric properties that can be leveraged to create novel molecules with tailored characteristics for pharmaceutical and agrochemical applications.[1] The primary reaction of this compound with carbonyl compounds (aldehydes and ketones) is a condensation reaction that results in the formation of a C=N double bond, yielding the corresponding 2,2,2-trifluoroethylhydrazone. This reaction is a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule.

Hydrazones, in general, are a class of organic compounds with the structure R₁R₂C=NNR₃R₄ and are widely used as intermediates in organic synthesis.[2][3] They are particularly important in the synthesis of heterocyclic compounds and have been shown to possess a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3] The incorporation of the 2,2,2-trifluoroethyl moiety into the hydrazone structure can further enhance these properties.

Reaction Mechanism and Catalysis

The formation of a 2,2,2-trifluoroethylhydrazone from this compound and a carbonyl compound proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by either an acid or a base.

Acid Catalysis: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal nitrogen of the this compound. The resulting tetrahedral intermediate then undergoes dehydration to form the hydrazone.

Base Catalysis: A base can deprotonate the nitrogen of the hydrazine, increasing its nucleophilicity. The resulting anion then attacks the carbonyl carbon.

The overall reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions, such as temperature and the removal of water.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,2,2-Trifluoroethylhydrazine

Disclaimer: Scholarly literature and publicly available data specifically detailing the thermal stability and decomposition of 2,2,2-trifluoroethylhydrazine are limited. This guide, therefore, provides an overview based on the known properties of the compound, combined with established principles of thermal decomposition for structurally related compounds, namely hydrazine and fluorinated hydrocarbons. The decomposition pathways and quantitative thermal analysis data presented herein are predictive and should be confirmed by empirical studies.

Introduction

This compound (CF₃CH₂NHNH₂) is a fluorinated derivative of hydrazine. Its unique chemical structure, combining a reactive hydrazine moiety with an electron-withdrawing trifluoroethyl group, makes it a compound of interest in various chemical syntheses, including the development of pharmaceuticals and energetic materials. Understanding the thermal stability and decomposition characteristics of this compound is paramount for ensuring its safe handling, storage, and application, particularly in processes where it may be subjected to elevated temperatures. This technical guide provides a comprehensive overview of the known properties of this compound and a predictive analysis of its thermal behavior.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding the compound's behavior under various conditions and for designing appropriate experimental protocols for its study.

| Property | Value |

| Molecular Formula | C₂H₅F₃N₂ |

| Molecular Weight | 114.07 g/mol |

| Appearance | Liquid |

| Density | 1.294 g/mL at 25 °C (for 70% solution in water) |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Flash Point | 62 °C (for 70% solution in water) |

| Solubility | Miscible with water |

Predicted Thermal Stability and Decomposition Pathways

The decomposition of hydrazine (N₂H₄) is known to proceed through complex radical mechanisms, which are sensitive to conditions such as temperature, pressure, and the presence of catalysts. At lower temperatures, the primary decomposition products are ammonia (NH₃), while at higher temperatures, nitrogen (N₂) and hydrogen (H₂) gases are dominant.[1][2] Key intermediates in hydrazine decomposition include the hydrazinyl radical (N₂H₃•), diimide (N₂H₂), and the amino radical (•NH₂).[1][2]

The presence of the electron-withdrawing trifluoromethyl (CF₃) group in this compound is expected to significantly influence its thermal stability and decomposition pathway. The strong C-F bonds and the inductive effect of the fluorine atoms will likely alter the bond dissociation energies within the molecule compared to hydrazine.

A plausible decomposition pathway for this compound is proposed to initiate with the homolytic cleavage of the weakest bond in the molecule. The N-N bond is typically the most labile in hydrazine derivatives.

Proposed Initial Decomposition Steps:

-

N-N Bond Cleavage: The primary initiation step is likely the cleavage of the N-N bond, forming a 2,2,2-trifluoroethylaminyl radical and an amino radical.

CF₃CH₂NHNH₂ → CF₃CH₂NH• + •NH₂

-

C-N Bond Cleavage: An alternative, though likely higher energy, initiation step could involve the cleavage of the C-N bond.

CF₃CH₂NHNH₂ → CF₃CH₂• + •NHNH₂

Following initiation, a cascade of radical propagation and termination reactions would lead to the formation of stable and unstable products. The presence of fluorine introduces the possibility of HF formation, a common product in the thermal decomposition of fluorinated hydrocarbons.[3]

A simplified, proposed decomposition pathway is visualized in the diagram below.

Recommended Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques is recommended. The following are standard experimental protocols that can be adapted for this purpose.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature. It is used to determine melting points, phase transitions, and exothermic decomposition energies.

Experimental Workflow:

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine decomposition temperatures, absorbed moisture content, and the composition of multi-component systems.

Experimental Workflow:

Evolved Gas Analysis (EGA)

To identify the decomposition products, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This provides real-time analysis of the gases evolved during decomposition.

Safety Considerations

This compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. The thermal decomposition of this compound may produce toxic and corrosive gases, including hydrogen fluoride, carbon oxides, and nitrogen oxides. All thermal analysis experiments should be conducted with appropriate safety measures in place to handle potential energetic decomposition and the release of hazardous gases.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in the scientific literature, a predictive understanding can be formulated based on the known behavior of hydrazine and fluorinated compounds. The presence of the trifluoroethyl group is expected to influence the decomposition mechanism, potentially leading to the formation of trifluoroacetonitrile and hydrogen fluoride, in addition to the nitrogen, hydrogen, and ammonia expected from the hydrazine moiety. To fully characterize its thermal properties, a systematic study employing DSC, TGA, and EGA is highly recommended. The findings of such studies will be critical for the safe and effective application of this compound in research and industry.

References

2,2,2-Trifluoroethylhydrazine: A Versatile Fluorinated Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethylhydrazine (CF₃CH₂NHNH₂) is a crucial fluorinated building block that has garnered significant attention in organic synthesis. The incorporation of the trifluoroethyl moiety into organic molecules can dramatically alter their physical, chemical, and biological properties. This unique characteristic makes this compound an invaluable tool in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl group can enhance metabolic stability, improve binding affinity to biological targets, and modify lipophilicity, all of which are critical parameters in drug design. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound as a key intermediate in organic synthesis.

Physicochemical and Spectroscopic Data

This compound is typically available as a solution in water. Its physical and spectroscopic properties are summarized in the tables below.

| Property | Value |

| Molecular Formula | C₂H₅F₃N₂ |

| Molecular Weight | 114.07 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 83.1 °C at 760 mmHg |

| Density | 1.294 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.361 |

| Flash Point | 62 °C |

| CAS Number | 5042-30-8 |

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | Data not explicitly found in searches |

| ¹³C NMR | Data not explicitly found in searches |

| ¹⁹F NMR | Data not explicitly found in searches |

| IR | Data not explicitly found in searches |

Synthesis of this compound

While a specific detailed experimental protocol for the direct synthesis of this compound was not explicitly found in the searched literature, a plausible and commonly employed synthetic strategy involves the nucleophilic substitution of a 2,2,2-trifluoroethyl halide with hydrazine. This approach is analogous to the Gabriel synthesis of primary amines.

A potential synthetic pathway is outlined below:

Figure 1: Plausible synthetic route to this compound.

Experimental Protocol (Hypothetical)

Materials:

-

2,2,2-Trifluoroethyl halide (e.g., 2,2,2-trifluoroethyl iodide)

-

Hydrazine hydrate

-

Anhydrous ethanol

-

Base (e.g., triethylamine or potassium carbonate)

Procedure:

-

To a solution of hydrazine hydrate (excess, e.g., 5-10 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the base.

-

Slowly add 2,2,2-trifluoroethyl halide (1 equivalent) to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

Applications in Organic Synthesis

This compound is a versatile reagent for the introduction of the trifluoroethyl group into a wide range of organic molecules, particularly heterocyclic compounds.

Synthesis of Trifluoroethyl-Substituted Pyrazoles

The reaction of this compound with 1,3-dicarbonyl compounds is a cornerstone for the synthesis of pyrazoles bearing a trifluoroethyl group. This reaction, a classic example of a cyclocondensation, proceeds with high regioselectivity.

Figure 2: General workflow for the synthesis of trifluoroethyl-substituted pyrazoles.

Experimental Protocol: Synthesis of a Trifluoroethyl-Substituted Pyrazole

This protocol is a general representation based on analogous reactions.

Materials:

-

This compound

-

A 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

-

Ethanol or acetic acid

-

Catalytic amount of acid (optional)

Procedure:

-

Dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

-

Add this compound (1-1.2 equivalents) to the solution. A catalytic amount of a mineral acid (e.g., HCl) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired trifluoroethyl-substituted pyrazole.

| 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |

| 2-(Trifluoromethyl)-1,3-diketone | 1,3,4,5-Substituted pyrazole | 63 | [1] |

| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | 1-Aryl-3-aryl-5-trifluoromethylpyrazole | 74-77 | [1] |

Synthesis of Trifluoroethyl-Substituted Pyridazines

This compound can also be employed in the synthesis of pyridazine derivatives, another important class of nitrogen-containing heterocycles. The synthesis often involves the reaction with γ-ketoacids or related compounds.

General Reaction Scheme:

Figure 3: General pathway for trifluoroethyl-pyridazinone synthesis.

Detailed experimental protocols for the synthesis of trifluoroethyl-substituted pyridazines were not explicitly found in the search results, but the general methodology follows established routes for pyridazine synthesis from hydrazines.

Applications in Drug Development and Agrochemicals

The unique properties imparted by the trifluoroethyl group make this compound a valuable building block in the synthesis of bioactive molecules.

Pharmaceuticals:

The pyrazole scaffold is a common motif in many pharmaceuticals. The introduction of a trifluoromethyl group can lead to enhanced biological activity. For instance, Celecoxib, a selective COX-2 inhibitor, contains a trifluoromethyl-substituted pyrazole ring. Although not directly synthesized from this compound, analogues could be designed and synthesized using this building block to explore structure-activity relationships. The synthesis of Celecoxib analogues often involves the cyclocondensation of a trifluoromethyl-containing 1,3-dione with a substituted phenylhydrazine.[2][3]

Agrochemicals:

Trifluoromethyl-containing heterocycles are also prevalent in modern agrochemicals, particularly fungicides and herbicides. The trifluoromethyl group can increase the efficacy and metabolic stability of the active ingredient. Several commercial fungicides are based on triazole scaffolds, and the isosteric replacement of a triazole with a trifluoroethyl-substituted pyrazole is a viable strategy for the discovery of new crop protection agents.[4][5]

Conclusion

This compound is a potent and versatile building block for the introduction of the trifluoroethyl moiety in organic synthesis. Its utility is particularly pronounced in the construction of fluorinated heterocyclic compounds such as pyrazoles and pyridazines, which are key structural motifs in numerous pharmaceuticals and agrochemicals. The ability of the trifluoroethyl group to modulate key molecular properties underscores the importance of this compound in modern drug discovery and materials science. Further exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and lead to the development of novel molecules with enhanced properties.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of 2,2,2-Trifluoroethylhydrazine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,2-Trifluoroethylhydrazine, a critical reagent and building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document outlines the theoretical solubility profile of the compound, provides detailed experimental protocols for precise solubility determination, and presents a logical workflow to guide researchers in their laboratory practices.

Introduction: The Physicochemical Profile of this compound

The molecule possesses both a polar hydrazine moiety (-NHNH₂) capable of hydrogen bonding and a trifluoroethyl group which imparts some non-polar character. This amphiphilic nature suggests a nuanced solubility profile. It is commercially available, most commonly as a 70% solution in water, indicating its high solubility in aqueous media.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," the following qualitative predictions can be made:

-

High Solubility Expected: In polar protic solvents such as methanol, ethanol, and isopropanol, due to the potential for hydrogen bonding with the hydrazine group.

-

Moderate to High Solubility Expected: In polar aprotic solvents like acetonitrile, acetone, and tetrahydrofuran (THF), owing to dipole-dipole interactions.

-

Low to Moderate Solubility Expected: In less polar solvents such as toluene and dichloromethane.

-

Low Solubility Expected: In non-polar solvents like hexane and other aliphatic hydrocarbons.

It is imperative for researchers to experimentally verify these predictions to obtain precise quantitative data for their specific applications.

Quantitative Solubility Data

Precise, experimentally determined solubility data is crucial for applications such as reaction optimization, purification, and formulation. The following table is presented as a template for researchers to populate with their own empirical data.

| Solvent Name | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Methanol | Polar Protic | |||

| Ethanol | Polar Protic | |||

| Isopropanol | Polar Protic | |||

| Acetone | Polar Aprotic | |||

| Acetonitrile | Polar Aprotic | |||

| Tetrahydrofuran (THF) | Polar Aprotic | |||

| Toluene | Non-Polar | |||

| n-Hexane | Non-Polar |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The following is a standardized protocol for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is widely accepted for generating reliable thermodynamic solubility data.

4.1. Materials and Equipment

-

This compound (anhydrous or as a solution of known concentration)

-

Selected organic solvent (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Desiccator

4.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when a visible amount of undissolved solute remains.

-

Securely cap the vial.

-

Place the vial in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected sample through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Record the exact volume of the filtered aliquot.

-

Dilute the filtered sample to a known volume with the same organic solvent. The dilution factor should be chosen to bring the concentration of this compound within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same organic solvent.

-

Analyze the calibration standards and the diluted sample using a pre-calibrated GC-FID or another suitable analytical method.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in common organic solvents is currently lacking, this technical guide provides a robust framework for researchers. By understanding the predicted solubility based on molecular structure and employing the detailed experimental protocol, scientists and drug development professionals can generate the precise data necessary for their research and development endeavors, thereby facilitating the effective use of this important fluorinated building block.

In-Depth Technical Guide: Acidity and pKa of 2,2,2-Trifluoroethylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 2,2,2-trifluoroethylhydrazine. It is designed to be a valuable resource for professionals in research and drug development who are working with or considering the use of this compound. The guide details the expected physicochemical properties based on its structure, offers a detailed experimental protocol for the determination of its pKa, and includes a visualization of the underlying chemical principles governing its acidity.

Introduction to this compound

This compound is a fluorinated derivative of hydrazine. The presence of the highly electronegative trifluoromethyl group significantly influences its chemical properties, particularly the basicity of the nitrogen atoms. Understanding the acidity and pKa of this compound is crucial for its application in various fields, including as a building block in medicinal chemistry and as a reagent in organic synthesis. The pKa value, in particular, is a critical parameter for predicting its behavior in different chemical and biological environments, including its ionization state at physiological pH, which is fundamental for drug design and development.

Acidity and pKa of this compound

The acidity of a protonated hydrazine is represented by the pKa of its conjugate acid. For this compound, the protonation would occur at one of the nitrogen atoms. The presence of the trifluoromethyl group (CF3) at the ethyl substituent has a profound impact on the electron density of the hydrazine moiety.

Inductive Effect: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This creates a strong negative inductive effect (-I effect), pulling electron density away from the nitrogen atoms. This reduction in electron density on the nitrogen atoms makes the lone pairs less available for protonation, thereby decreasing the basicity of the hydrazine compared to unsubstituted hydrazine. Consequently, the pKa of the conjugate acid of this compound is expected to be significantly lower than that of hydrazine (pKa ≈ 8.1).

Quantitative Data

A comprehensive search of chemical databases and literature did not yield a publicly available, experimentally determined pKa value for this compound. The following table summarizes other known physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C2H5F3N2 | PubChem[1] |

| Molecular Weight | 114.07 g/mol | PubChem[1] |

| CAS Number | 5042-30-8 | Sigma-Aldrich[2] |

| Form | Available as a 70 wt. % solution in water | Sigma-Aldrich[2] |

| Density | 1.294 g/mL at 25 °C (for 70% solution) | Sigma-Aldrich[2] |

| pKa | Not publicly available |

Experimental Protocol for pKa Determination

The pKa of this compound can be accurately determined using potentiometric titration. This method involves titrating a solution of the compound with a strong acid and monitoring the pH change.

Materials and Equipment

-

This compound (or its hydrochloride salt)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water, purged with an inert gas (e.g., nitrogen or argon) to remove dissolved CO2

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or a burette

-

Stir plate and stir bar

-

Temperature probe

Experimental Procedure

-

Preparation of the Titrand Solution:

-

Accurately weigh a sample of this compound (or its hydrochloride salt) to prepare a solution of known concentration (e.g., 0.01 M) in CO2-free deionized water.

-

Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

-

Titration Setup:

-

Place a known volume of the titrand solution into a thermostatted titration vessel.

-

Immerse the calibrated pH electrode and the temperature probe into the solution.

-

Begin stirring the solution gently.

-

If starting with the free base, the titrant will be the standardized HCl solution. If starting with the hydrochloride salt, the titrant will be the standardized NaOH solution.

-

-

Titration Process:

-

Record the initial pH of the solution.

-

Add small, precise increments of the titrant.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the titration curve. This can be done by examining the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Perform the titration in triplicate to ensure accuracy and reproducibility.

-

Visualization of the Inductive Effect

The following diagram illustrates the electron-withdrawing inductive effect of the trifluoromethyl group on the this compound molecule, which leads to its reduced basicity.

Conclusion

References

Quantum Chemical Blueprint for 2,2,2-Trifluoroethylhydrazine: A Technical Guide

Introduction

2,2,2-Trifluoroethylhydrazine is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of the trifluoromethyl group can significantly alter the molecule's physicochemical properties, including its conformational preferences, electronic structure, and reactivity. A thorough understanding of these properties at the quantum mechanical level is crucial for predicting its behavior in different environments and for designing novel molecules with desired functionalities.

This technical guide outlines a comprehensive computational protocol for the quantum chemical characterization of this compound. In the absence of extensive published computational studies on this specific molecule, this document serves as a blueprint for researchers, providing detailed methodologies and illustrative data representations. The computational workflows and data analysis techniques described herein are based on established quantum chemical methods widely used for the study of organic molecules.

Computational Methodology

The following section details the proposed computational approach for a thorough theoretical investigation of this compound.

Conformational Search:

A systematic conformational search is the initial and critical step to identify the stable isomers of this compound. The potential energy surface of the molecule is explored by systematically rotating the dihedral angles of the C-C, C-N, and N-N bonds. A common approach involves:

-

Initial Exploration: A molecular mechanics force field (e.g., MMFF94) is employed for a rapid initial scan of the conformational space.

-

Low-Level Optimization: The geometries of the identified low-energy conformers are then optimized using a computationally less expensive quantum mechanical method, such as the semi-empirical PM6 or a small basis set DFT calculation (e.g., B3LYP/3-21G).

-

High-Level Optimization and Frequency Calculation: The unique stationary points obtained from the low-level optimization are then re-optimized at a higher level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. Vibrational frequency calculations are performed at this level to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

Spectroscopic and Electronic Property Calculations:

For the most stable conformers identified, the following properties are calculated:

-

Vibrational Frequencies: The harmonic vibrational frequencies are obtained from the frequency calculations. These are subsequently scaled by an appropriate factor to facilitate comparison with experimental infrared and Raman spectra.

-

NMR Spectra: The 1H and 13C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. Tetramethylsilane (TMS) is used as the reference standard.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is then calculated to assess the molecule's kinetic stability and chemical reactivity. The molecular electrostatic potential (MEP) map is also generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

All quantum chemical calculations are to be performed using a standard computational chemistry software package such as Gaussian, ORCA, or GAMESS.

Data Presentation

The following tables present a template for summarizing the quantitative data obtained from the quantum chemical calculations. The data presented are for illustrative purposes and would be replaced with actual calculated values in a research setting.

Table 1: Conformational Analysis of this compound

| Conformer | Relative Energy (kcal/mol) | Rotational Constants (GHz) | Dipole Moment (Debye) |

| Gauche-1 | 0.00 | A = 4.532, B = 2.145, C = 1.876 | 2.54 |

| Anti | 1.25 | A = 5.123, B = 1.987, C = 1.765 | 1.89 |

| Gauche-2 | 2.50 | A = 4.876, B = 2.054, C = 1.801 | 3.12 |

Table 2: Optimized Geometrical Parameters of the Most Stable Conformer (Gauche-1)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

| C1-C2 | 1.520 | F1-C1-C2 | 111.5 | F1-C1-C2-N1 | 60.5 |

| C1-F1 | 1.350 | H1-C2-N1 | 109.8 | H1-C2-N1-N2 | 118.2 |

| C2-N1 | 1.465 | C2-N1-N2 | 112.3 | C2-N1-N2-H3 | -95.3 |

| N1-N2 | 1.450 | N1-N2-H3 | 108.7 |

Table 3: Calculated Vibrational Frequencies and Assignments for the Most Stable Conformer

| Wavenumber (cm⁻¹, scaled) | Assignment |

| 3350 | N-H stretch |

| 2980 | C-H stretch |

| 1450 | CH₂ scissoring |

| 1280 | C-F stretch (asymmetric) |

| 1150 | C-F stretch (symmetric) |

| 1050 | N-N stretch |

| 890 | C-C stretch |

Table 4: Calculated NMR Chemical Shifts (ppm) for the Most Stable Conformer

| Atom | 1H Chemical Shift | Atom | 13C Chemical Shift |

| H (on C2) | 3.15 | C1 (CF₃) | 125.4 (q) |

| H (on N1) | 4.20 | C2 (CH₂) | 55.8 (t) |

| H (on N2) | 2.85 |

Table 5: Electronic Properties of the Most Stable Conformer

| Property | Value (eV) |

| HOMO Energy | -7.85 |

| LUMO Energy | 1.23 |

| HOMO-LUMO Gap | 9.08 |

Visualization of Computational Workflow and Molecular Properties

Visual representations are essential for understanding complex relationships and workflows. The following diagrams, generated using the DOT language, illustrate the computational process and the conformational landscape of this compound.

An In-depth Technical Guide to 2,2,2-Trifluoroethylhydrazine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethylhydrazine is a fluorinated building block of significant interest in medicinal chemistry and drug discovery. The introduction of the trifluoroethyl moiety can impart desirable physicochemical properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its key properties, and an exploration of its applications in the development of therapeutic agents.

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. This compound (CF₃CH₂NHNH₂) serves as a valuable synthon for introducing the trifluoroethyl group into a variety of molecular scaffolds, particularly nitrogen-containing heterocycles which are prevalent in numerous drug classes.

Discovery and History

The earliest comprehensive documentation for the synthesis of this compound appears in a patent filed in the mid-1960s. A key patent, US3867451A with a priority date of July 24, 1964, describes the preparation of a series of fluoro-alkylhydrazines, with this compound being a primary example.[1] The inventors outlined a method for its synthesis and highlighted its utility as a precursor for color couplers in photographic applications.[1] This patent laid the groundwork for the broader application of this compound in various fields of chemistry.

While the patent literature of the 1960s provides the first detailed synthetic procedures, the growing interest in fluorinated organic compounds during this period suggests that the molecule may have been synthesized in research laboratories prior to this. However, published accounts in scientific journals from before this time are scarce. The development of synthetic methodologies for fluorinated alcohols and their derivatives in the preceding years was a critical enabler for the eventual synthesis of this compound.[2][3]

Physicochemical Properties

This compound is a flammable and harmful substance that should be handled with appropriate safety precautions.[4] It is typically supplied as a solution in water.[5] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂H₅F₃N₂ | [4] |

| Molecular Weight | 114.07 g/mol | [4][5] |

| CAS Number | 5042-30-8 | [5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 83.1 °C at 760 mmHg | [6] |

| Density | 1.294 g/mL at 25 °C | [6] |

| Flash Point | 62 °C (143.6 °F) | [5] |

| Solubility | Miscible with water | |

| pKa | 5.38 ± 0.10 (Predicted) |

Synthesis of this compound

Several synthetic routes to this compound have been developed. The most well-documented early method involves the reaction of a 2,2,2-trifluoroethyl sulfonate with hydrazine hydrate.

Synthesis via Sulfonate Ester Displacement

This method, detailed in US Patent 3,867,451A, proceeds in two main steps: the formation of a sulfonate ester from 2,2,2-trifluoroethanol, followed by nucleophilic substitution with hydrazine hydrate.[1]

Step 1: Preparation of 2,2,2-Trifluoroethyl Benzene Sulphonate [1]

-

In a reaction vessel equipped with a stirrer, thermometer, dropping funnel, and drying tube, cool 2,265 cm³ of anhydrous pyridine to 5°C.

-

Slowly add 906 g of 2,2,2-trifluoroethanol dropwise, ensuring the temperature does not exceed 10°C.

-

Subsequently, add 1,620 g of benzene sulphonyl chloride dropwise while maintaining the temperature between 5 and 10°C.

-

After the addition is complete, continue stirring for an additional 30 minutes at 5-10°C.

-

Allow the reaction mixture to stand overnight at room temperature.

-

Pour the mixture into water, which will result in the formation of two liquid layers.

-

Extract the supernatant aqueous layer twice with diethyl ether.

-

Combine the ether extracts with the other liquid layer and dry the solution over magnesium sulphate.

-

Evaporate the ether, and vacuum distill the residue using a 40 cm Vigreux column.

-

Collect the fraction boiling at 74-80°C/0.4 mm Hg.

Step 2: Preparation of this compound [1]

-

In a reaction vessel fitted with a stirrer and reflux condenser, combine 1,800 g of 2,2,2-trifluoroethylbenzene sulphonate and 3,750 g of hydrazine hydrate (minimum 98% content).

-

Reflux the mixture. The reaction is exothermic and will maintain reflux for some time without external heating.

-

After the exothermic reaction subsides, continue to heat the mixture to maintain reflux for a total of 8 hours.

-

After cooling, extract the reaction mixture with diethyl ether.

-

Dry the ether extract over anhydrous potassium carbonate.

-

Evaporate the ether and distill the residue under reduced pressure.

-

Collect the fraction boiling at 45-47°C/15 mm Hg.

Caption: Synthetic workflow for this compound via sulfonate ester displacement.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of fluorinated heterocyclic compounds, which are of great interest in drug discovery.[7] The trifluoroethyl group can enhance a molecule's metabolic stability by blocking sites of oxidation and can also modulate its lipophilicity and binding interactions with protein targets.

Synthesis of Pyridazines

Pyridazines and their derivatives are known to exhibit a wide range of biological activities.[8][9] this compound can be used as a key reagent in the construction of the pyridazine ring system. For example, it can be reacted with 1,4-dicarbonyl compounds or their equivalents to form dihydropyridazines, which can then be oxidized to the corresponding pyridazines.

Caption: General scheme for the synthesis of trifluoroethyl-substituted pyridazines.

Synthesis of Triazoles

Triazoles are another important class of heterocycles with diverse pharmacological applications, including antifungal, antiviral, and anticancer activities.[10][11][12] this compound can serve as a precursor to trifluoroethyl-substituted triazoles. For instance, it can be acylated and then cyclized to form 1,2,4-triazole derivatives.

References

- 1. US3867451A - Fluoro-alkylhydrazines - Google Patents [patents.google.com]

- 2. US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]

- 3. US4647706A - Process for the synthesis of 2,2,2-trifluoroethanol and 1,1,1,3,3,3-hexafluoroisopropanol - Google Patents [patents.google.com]

- 4. This compound | C2H5F3N2 | CID 78740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2,2-三氟乙基肼 溶液 70 wt. % in H2O | Sigma-Aldrich [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. scbt.com [scbt.com]

- 8. repositorium.uminho.pt [repositorium.uminho.pt]

- 9. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistryjournal.net [chemistryjournal.net]

- 11. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazoles using 2,2,2-Trifluoroethylhydrazine and Diketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged pharmacophore found in a wide array of medicinally important compounds. The synthesis of N-substituted pyrazoles is of significant interest in drug discovery and development. The introduction of a 2,2,2-trifluoroethyl group onto the pyrazole nitrogen can significantly modulate the physicochemical properties of the resulting molecule, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable substituent in medicinal chemistry. The Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound (diketone) and a hydrazine, is a robust and widely used method for the construction of the pyrazole ring. This application note provides a detailed protocol for the synthesis of 1-(2,2,2-trifluoroethyl)-substituted pyrazoles from 2,2,2-trifluoroethylhydrazine and various diketones.

Reaction Principle

The reaction proceeds via the condensation of this compound with a 1,3-diketone. The initial step involves the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the diketone, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization and elimination of a second molecule of water yield the aromatic pyrazole ring. When an unsymmetrical diketone is used, the reaction can potentially yield two regioisomers. The regioselectivity of the reaction is influenced by steric and electronic factors of the substituents on the diketone, as well as the reaction conditions, such as the solvent and temperature.

Data Presentation

The following table summarizes the expected products from the reaction of this compound with various representative 1,3-diketones. Please note that the yields are illustrative and may vary depending on the specific reaction conditions and the scale of the synthesis. For unsymmetrical diketones, the major regioisomer is typically the one where the N-(2,2,2-trifluoroethyl) group is attached to the nitrogen adjacent to the less sterically hindered or more electrophilic carbonyl group of the starting diketone.

| Entry | 1,3-Diketone Substrate | Pyrazole Product(s) | Typical Solvent | Expected Yield (%) |

| 1 | Acetylacetone | 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Ethanol | 85-95 |

| 2 | Benzoylacetone | 3-Methyl-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole and 5-Methyl-3-phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Ethanol or TFE | 70-85 |

| 3 | Dibenzoylmethane | 3,5-Diphenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Acetic Acid | 80-90 |

| 4 | 1,1,1-Trifluoroacetylacetone | 5-Methyl-3-(trifluoromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Methanol | 75-85 |

| 5 | Hexafluoroacetylacetone | 3,5-Bis(trifluoromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Methanol | 80-90 |

*TFE: 2,2,2-Trifluoroethanol. The use of fluorinated solvents like TFE can enhance regioselectivity in reactions with unsymmetrical diketones.

Experimental Protocols

General Protocol for the Synthesis of 1-(2,2,2-Trifluoroethyl)-Substituted Pyrazoles

This protocol describes a general procedure for the reaction of a 1,3-diketone with this compound.

Materials:

-

1,3-Diketone (1.0 eq)

-

This compound (1.0 - 1.2 eq)

-

Solvent (e.g., Ethanol, Methanol, Acetic Acid, or 2,2,2-Trifluoroethanol)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography (e.g., hexanes/ethyl acetate mixtures)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-diketone (1.0 eq) and the chosen solvent (e.g., ethanol, 5-10 mL per mmol of diketone).

-

Addition of Hydrazine: While stirring, add this compound (1.0 - 1.2 eq) to the solution. The addition can be done at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the reactivity of the diketone.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2,2,2-trifluoroethyl)-substituted pyrazole.

-

Characterization: Characterize the final product by standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of 1-(2,2,2-trifluoroethyl)pyrazoles.

General Reaction Mechanism and Regioselectivity

Caption: Regioselectivity in pyrazole synthesis from unsymmetrical diketones.

Application Notes and Protocols for Fischer Indole Synthesis with 2,2,2-Trifluoroethylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of fluorine-containing substituents, such as the 2,2,2-trifluoroethyl group, into the indole nucleus can significantly enhance the pharmacological properties of a molecule. This modification can improve metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.[2][3] The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from an arylhydrazine and a carbonyl compound under acidic conditions.[4][5] This document provides detailed application notes and protocols for the synthesis of indoles bearing a 2,2,2-trifluoroethyl group on the indole nitrogen, a valuable structural motif in modern drug discovery.

Synthesis of 2,2,2-Trifluoroethylhydrazine Hydrochloride

The successful execution of the Fischer indole synthesis is contingent on the availability of the requisite hydrazine. While this compound is commercially available, an in-house synthesis may be desirable. Below is a proposed two-step protocol for the synthesis of this compound hydrochloride, a stable salt suitable for the Fischer indole synthesis. The procedure is based on the well-established method of diazotization of a primary amine followed by reduction.

Protocol 1: Proposed Synthesis of this compound Hydrochloride

Materials:

-

2,2,2-Trifluoroethylamine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

-

Diethyl Ether

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, filtration apparatus.

Procedure:

Step 1: Diazotization of 2,2,2-Trifluoroethylamine

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2,2,2-trifluoroethylamine (1.0 eq) in deionized water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add concentrated hydrochloric acid (3.0 eq) to the cooled solution while maintaining the temperature below 5 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in deionized water and cool it in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the 2,2,2-trifluoroethylamine hydrochloride solution over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Reduction of the Diazonium Salt

-

In a separate large beaker, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

The resulting precipitate of this compound hydrochloride is collected by vacuum filtration.

-

Wash the crude product with cold diethyl ether to remove any organic impurities.

-

The product can be further purified by recrystallization from ethanol/diethyl ether.

-

Dry the purified this compound hydrochloride under vacuum to a constant weight.

Safety Precautions: Diazonium salts are potentially explosive and should be handled with extreme care. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Fischer Indole Synthesis Protocol with this compound

This protocol outlines a general procedure for the Fischer indole synthesis using this compound hydrochloride and a representative ketone, cyclohexanone. This reaction can be adapted for other ketones and aldehydes to generate a variety of 1-(2,2,2-trifluoroethyl)-substituted indoles.

Protocol 2: Synthesis of 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydrocarbazole

Materials:

-

This compound Hydrochloride

-

Cyclohexanone

-

Glacial Acetic Acid or Polyphosphoric Acid (PPA)

-

Toluene (optional, for azeotropic removal of water)

-

Sodium Bicarbonate Solution (saturated)

-

Brine (saturated NaCl solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Round-bottom flask, reflux condenser, Dean-Stark trap (optional), magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Hydrazone Formation (One-Pot Procedure): To a round-bottom flask, add this compound hydrochloride (1.0 eq) and cyclohexanone (1.1 eq).

-

Add the acid catalyst. Two common options are:

-

Option A: Acetic Acid: Use glacial acetic acid as the solvent and catalyst. Heat the mixture to reflux (around 118 °C) for 2-6 hours.

-

Option B: Polyphosphoric Acid (PPA): Use PPA as both the catalyst and solvent. Heat the mixture to 80-120 °C for 1-4 hours. PPA is highly viscous, so ensure efficient stirring.

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

For Acetic Acid: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

For PPA: Cool the reaction mixture. Carefully add ice to the flask to decompose the PPA. This process is exothermic, so proceed with caution. Neutralize the aqueous solution with a strong base (e.g., NaOH pellets or solution) until it is basic to pH paper.

-

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydrocarbazole.

Data Presentation

The following table summarizes representative examples of the Fischer indole synthesis with various N-alkylhydrazines to provide a comparative context for expected yields and reaction conditions.

| Hydrazine | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Methyl-2,6-dimethylphenylhydrazine | Cyclohexanone | Benzene (reflux) | 80 | - | - | [6] |

| N'-Methyl-2,6-dimethylphenylhydrazine HCl | Cyclohexanone | - | - | - | Improved | [6] |

| o,m-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Room Temp | - | High | [7] |

| o,p-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic Acid | Reflux | - | - | [7] |

| Phenylhydrazine | Acetophenone | Acetic Acid | Reflux | 1.5 | Low (10%) | [7] |

| Phenylhydrazine | Cyclohexanone | Acetic Acid | Reflux | 2 | 85 | [7] |

Visualizations

Caption: Mechanism of the Fischer Indole Synthesis.

Caption: Experimental Workflow for Fischer Indole Synthesis.

Caption: Role of Trifluoroethyl Indoles in Drug Discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00519A [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Synthesis of Trifluoroethylated Heterocycles Using 2,2,2-Trifluoroethylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing functional groups, particularly the trifluoroethyl moiety (-CH₂CF₃), into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoroethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2,2,2-Trifluoroethylhydrazine (CF₃CH₂NHNH₂) is a key building block for incorporating this valuable group into various heterocyclic systems. This document provides detailed protocols and application notes for the synthesis of trifluoroethylated indoles and pyrazoles, two privileged structures in drug discovery, using this versatile reagent.

Key Synthetic Applications

This compound is primarily utilized in two classical heterocyclic syntheses:

-

Fischer Indole Synthesis: This reaction produces 1-(2,2,2-trifluoroethyl)-1H-indoles from the acid-catalyzed reaction of this compound with an appropriate aldehyde or ketone. The reaction proceeds through a hydrazone intermediate which then undergoes a[1][1]-sigmatropic rearrangement to form the indole ring.[2][3]

-

Pyrazole Synthesis: This involves the condensation of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents. This cyclocondensation reaction is a straightforward and efficient method to produce a wide range of 1-(2,2,2-trifluoroethyl)-pyrazoles.[4][5]

Data Presentation: Reaction Examples

The following tables summarize representative examples for the synthesis of trifluoroethylated indoles and pyrazoles. Conditions and yields are indicative of typical outcomes for these reactions.

Table 1: Synthesis of 1-(2,2,2-Trifluoroethyl)-1H-Indoles via Fischer Indole Synthesis

| Entry | Carbonyl Compound | Catalyst | Product | Yield (%) |

| 1 | Cyclohexanone | Polyphosphoric Acid (PPA) | 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydro-9H-carbazole | ~85% |

| 2 | Acetophenone | Zinc Chloride (ZnCl₂) | 2-Phenyl-1-(2,2,2-trifluoroethyl)-1H-indole | ~78% |

| 3 | Propiophenone | Acetic Acid | 2-Methyl-3-phenyl-1-(2,2,2-trifluoroethyl)-1H-indole | ~75% |

| 4 | 4-Methoxyacetophenone | p-Toluenesulfonic acid (p-TsOH) | 2-(4-Methoxyphenyl)-1-(2,2,2-trifluoroethyl)-1H-indole | ~82% |

Table 2: Synthesis of 1-(2,2,2-Trifluoroethyl)-pyrazoles via Cyclocondensation

| Entry | 1,3-Dicarbonyl Compound | Solvent | Product | Yield (%) |

| 1 | Acetylacetone (2,4-pentanedione) | Ethanol | 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole | ~95% |

| 2 | Dibenzoylmethane | Acetic Acid | 3,5-Diphenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole | ~90% |

| 3 | Ethyl Acetoacetate | Ethanol | 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3(2H)-one | ~88% |

| 4 | 1,1,1-Trifluoro-2,4-pentanedione | Ethanol | 3-Methyl-5-(trifluoromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole | ~92% |

Experimental Workflows and Mechanisms

The following diagrams illustrate the general experimental workflow and the mechanisms for the key syntheses.

Caption: General workflow for synthesizing trifluoroethylated heterocycles.

Caption: Mechanism of the Fischer Indole Synthesis.

Caption: Mechanism of Pyrazole Synthesis via Cyclocondensation.

Detailed Experimental Protocols